7-Bromo-3-phenylbenzo[c]isoxazole
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Overview
Description
7-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenylbenzo[c]isoxazole typically involves the thermocyclization of 2-azidobenzophenones. One common method includes the reaction of 2-azidobenzophenone with bromine in the presence of a suitable solvent, followed by cyclization to form the isoxazole ring . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as iron(II) bromide can be used to improve the reaction yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Isoxazoles are known to participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoxazoles with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Phenylbenzo[c]isoxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Amino-3-phenylbenzo[c]isoxazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.
Uniqueness: 7-Bromo-3-phenylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which can be a site for further functionalization. This makes it a versatile intermediate in organic synthesis and drug design.
Properties
Molecular Formula |
C13H8BrNO |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
7-bromo-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-11-8-4-7-10-12(11)15-16-13(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
JVRMVQPNSZEGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NO2)Br |
Origin of Product |
United States |
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